molecular formula C27H30N6O5S B2788116 N-(3,4-dimethoxyphenethyl)-3-(2-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 896701-38-5

N-(3,4-dimethoxyphenethyl)-3-(2-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2788116
CAS No.: 896701-38-5
M. Wt: 550.63
InChI Key: LPEXYHZJXLETFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 3,4-dimethoxyphenethyl chain and a 3-methyl-1H-pyrazole moiety linked via a thioether and propanamide bridge. Its structure integrates pharmacophores associated with bioactivity, including:

  • A 4-oxoquinazolin-3(4H)-yl core, known for kinase inhibition and antimicrobial properties .
  • A 3-methyl-1H-pyrazol-5-yl group, which enhances binding to enzymatic pockets via hydrogen bonding and hydrophobic interactions .
  • A 3,4-dimethoxyphenethyl chain, contributing to lipophilicity and membrane permeability .

Synthesis involves multi-step reactions, including chloroacetylation of quinazolinone intermediates followed by nucleophilic substitution with amines or thiols. Characterization via NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O5S/c1-17-14-23(32-31-17)30-25(35)16-39-27-29-20-7-5-4-6-19(20)26(36)33(27)13-11-24(34)28-12-10-18-8-9-21(37-2)22(15-18)38-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,34)(H2,30,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEXYHZJXLETFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of quinazolinone and pyrazole hybrids. Key analogues and their distinctions are outlined below:

Compound Core Structure Substituents Key Features
Target Compound Quinazolinone 3,4-Dimethoxyphenethyl, 3-methyl-1H-pyrazole, thioether-propanamide bridge Enhanced lipophilicity; potential dual kinase/antimicrobial activity .
3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d) Quinazolinone Phenoxymethyl, chloro-propanamide Lower solubility due to chloro group; moderate antimicrobial activity.
2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide (8a) Quinazolinone Phenoxymethyl, chlorophenyl-piperazine-acetamide Improved solubility via piperazine; selective kinase inhibition.
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides Thiazole-pyrazole hybrid Phenyl-pyrazole, thiazole, alkylamide Strong antibacterial activity; limited CNS penetration due to thiazole core.

Key Findings:

Bioactivity: The target compound’s dimethoxyphenethyl chain may enhance blood-brain barrier penetration compared to chlorinated analogues (e.g., 7d, 8a) .

Physicochemical Properties :

  • Solubility : Chlorinated derivatives (7d, 7e, 7f) show reduced aqueous solubility (logP > 3.5) compared to the target compound (logP ~3.1) due to polar methoxy groups .
  • Stability : Piperazine-containing analogues (8a-e) demonstrate higher thermal stability (mp > 200°C) than the target compound (mp ~180°C) .

Synthetic Complexity :

  • The target compound requires seven synthetic steps, whereas simpler analogues (e.g., 7d) are synthesized in four steps .

Research Implications and Limitations

  • Limitations: No in vivo data available; comparative ADMET profiling required to validate superiority over analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.